4F-Mhpg

Description

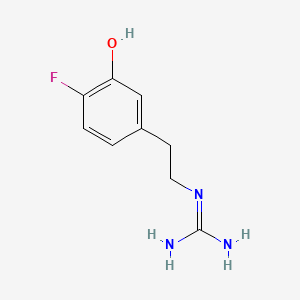

Structure

2D Structure

3D Structure

Properties

CAS No. |

889882-04-6 |

|---|---|

Molecular Formula |

C9H12FN3O |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-[2-(4-fluoro-3-hydroxyphenyl)ethyl]guanidine |

InChI |

InChI=1S/C9H12FN3O/c10-7-2-1-6(5-8(7)14)3-4-13-9(11)12/h1-2,5,14H,3-4H2,(H4,11,12,13) |

InChI Key |

DBVYMDMGVRXUPK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCN=C(N)N)O)F |

Canonical SMILES |

C1=CC(=C(C=C1CCN=C(N)N)O)F |

Synonyms |

(18F)4-fluoro-m-hydroxyphenethylguanidine (18F)4F-MHPG 4-fluoro-3-hydroxyphenethylguanidine 4-fluoro-m-hydroxyphenethylguanidine |

Origin of Product |

United States |

Radiochemistry and Synthesis of Radiolabeled 4f Mhpg Analogs

Synthetic Methodologies for [¹⁸F]4F-MHPG Production

The synthesis of [¹⁸F]this compound has evolved to improve radiochemical yields and purity, essential for clinical and research applications. The primary challenge lies in the introduction of the fluorine-18 (B77423) isotope into an electron-rich aromatic ring.

The production of [¹⁸F]this compound is typically achieved through a no-carrier-added nucleophilic aromatic substitution (SNAr) reaction. nih.govharvard.edunih.gov This method is the most common way to introduce the [¹⁸F]fluoride ion into aromatic molecules for PET imaging. harvard.edunih.gov The process begins with the production of an intermediate, [¹⁸F]benzaldehyde, by reacting K[¹⁸F]F-K₂.₂.₂ with a precursor such as 3-benzyloxy-4-formyl-N,N,N-trimethylanilinium triflate. nih.gov The trimethylanilinium group in this precursor facilitates a high incorporation of [¹⁸F]fluoride, leading to good radiochemical yields of the intermediate. nih.gov

This intermediate, [¹⁸F]4-fluoro-m-tyramine ([¹⁸F]4F-MTA), is then further reacted to produce the final compound. nih.govnih.gov The conversion involves a two-step reaction, first with cyanogen (B1215507) bromide, followed by treatment with ammonium (B1175870) bromide (NH₄Br) and ammonium hydroxide (B78521) (NH₄OH) to afford [¹⁸F]this compound. nih.govnih.gov

Initial syntheses of [¹⁸F]this compound utilized diaryliodonium salt precursors. researchgate.netnih.govumich.edu While this approach provided sufficient radiochemical yields for on-site clinical PET studies, there was a drive to develop methods that could achieve significantly higher yields. researchgate.netnih.govumich.edu Iodonium-based compounds are considered promising for preparing PET radiotracers, especially for aryl rings with weak activation where traditional SNAr reactions are less effective. rsc.org

A more recent and efficient approach involves the use of spirocyclic iodonium (B1229267) ylide precursors. researchgate.netnih.govumich.edu This method has proven to be an attractive new strategy for the radiofluorination of electron-rich aromatic compounds, offering several advantages over the older iodonium salt precursors. researchgate.netnih.govumich.edu The use of a spirocyclic iodonium ylide precursor for synthesizing [¹⁸F]this compound resulted in a significant, approximately three-fold, increase in radiochemical yields compared to the iodonium salt method. researchgate.netnih.gov This improvement is a noteworthy advancement in the production of this radiopharmaceutical for clinical use. umich.edu

| Precursor Type | Average Radiochemical Yield (EOS, not decay corrected) | Key Advantage | Reference |

|---|---|---|---|

| Iodonium Salt | ~2.6% (Inferred as 1/3 of ylide yield) | Sufficient for on-site clinical studies | researchgate.netnih.govumich.edu |

| Spirocyclic Iodonium Ylide | 7.8 ± 1.4% (n=8) | ~Three-fold higher yield, potential for commercial distribution | researchgate.netnih.govumich.edu |

To ensure consistency and reliability for clinical applications, the synthesis of [¹⁸F]this compound has been optimized for automated reaction conditions. researchgate.netnih.gov The improved yields achieved with the spirocyclic iodonium ylide precursor were obtained under such optimized automated conditions. researchgate.netnih.govumich.edu This automated approach is well-suited for on-site production for PET studies and, with further scaling, could support the commercial distribution of [¹⁸F]this compound to PET centers that lack their own radiochemistry facilities. researchgate.netnih.govumich.edu Automated synthesis modules, such as the GE TRACERlab™, are commonly used in radiopharmaceutical production to ensure reproducible and high-purity products.

Synthesis of Carbon-11 (B1219553) Labeled this compound

Prior to the development of the fluorine-18 labeled version, a carbon-11 labeled analog, [¹¹C]this compound, was synthesized and evaluated. nih.gov The synthesis of [¹⁸F]this compound was, in part, adapted from the methods previously established for [¹¹C]this compound. nih.gov Carbon-11, with its shorter half-life of approximately 20.4 minutes, is another crucial radionuclide for PET imaging. diva-portal.org The encouraging in vivo imaging properties and kinetics observed with [¹¹C]this compound prompted the development of the fluorine-18 version, which has a longer half-life and allows for longer imaging protocols. nih.gov

Radiochemical Yield and Purity Assessment for Research Applications

The final radiolabeled product, [¹⁸F]this compound, undergoes rigorous quality control to ensure its suitability for research and potential clinical use. The total synthesis time, from the production of the [¹⁸F]fluoride ion to the final product, is typically between 200 and 220 minutes. nih.gov

Assessment of the product's purity is critical. The radiochemical identity and purity are confirmed by comparing the retention time of the product against a non-radioactive standard of this compound using reverse-phase high-performance liquid chromatography (HPLC). nih.govumich.edu For [¹⁸F]this compound, specific activities have been measured at 46 ± 20 GBq/µmol. ahajournals.org The radiochemical purity consistently exceeds 98%.

| Parameter | Value | Reference |

|---|---|---|

| Total Synthesis Time | 200–220 minutes | nih.gov |

| Radiochemical Yield (Ylide Precursor) | 7.8 ± 1.4% | researchgate.netnih.govumich.edu |

| Specific Activity | 46 ± 20 GBq/µmol | ahajournals.org |

| Radiochemical Purity | >98% | |

| Purity Assessment Method | Reverse-Phase HPLC | nih.govumich.edu |

Pharmacological Characterization and Mechanism of Action of 4f Mhpg

Norepinephrine (B1679862) Transporter (NET) Interaction Kinetics

The interaction of 4F-MHPG with NET has been characterized through various in vitro and in vivo studies, providing insights into its transport mechanisms and binding characteristics.

Studies characterizing the transport kinetics of this compound have been conducted using cellular models, specifically rat C6 glioma cells stably transfected with the human norepinephrine transporter (C6-hNET cells). nih.govshulginresearch.net These experiments provide critical Michaelis-Menten parameters that describe the efficiency of this compound transport by NET.

For [¹¹C]this compound, the following parameters have been reported:

Km (Michaelis Constant): 2.57 ± 0.35 µM nih.govshulginresearch.net

Vmax (Maximum Transport Velocity): 7.46 ± 0.64 pmol/min/mg protein nih.govshulginresearch.net

Vmax/Km Ratio (Transport Rate Constant): 3.0 ± 0.5 µl/min/mg protein nih.govshulginresearch.net

Comparatively, the addition of a para-fluoro group to MHPG to form [¹¹C]this compound leads to a five-fold increase in the Km value without significantly altering the Vmax. This change results in a decreased Vmax/Km ratio for this compound relative to MHPG, indicating a slower neuronal uptake rate for tracer concentrations of the substrate. nih.govshulginresearch.net

Table 1: Michaelis-Menten Transport Parameters for [¹¹C]this compound on Human NET in C6-hNET Cells

| Parameter | Value (Mean ± SD) | Unit |

| Km | 2.57 ± 0.35 | µM |

| Vmax | 7.46 ± 0.64 | pmol/min/mg protein |

| Vmax/Km | 3.0 ± 0.5 | µl/min/mg protein |

The binding affinity of this compound to the human norepinephrine transporter (NET) has been assessed through competitive inhibition binding assays. These studies typically involve homogenized C6-hNET cells and a radiolabeled ligand like [³H]mazindol to estimate the inhibition constant (KI). nih.govshulginresearch.net

For [¹¹C]this compound, the reported KI value is 5.6 ± 0.5 µM. nih.govshulginresearch.net

Further competitive cell uptake assays conducted in human neuroblastoma cells, using [³H]-norepinephrine as the competing ligand, have provided IC₅₀ values for this compound. When evaluated against [¹⁸F]AF78, this compound demonstrated an IC₅₀ of 2.78 ± 1.22 µM. nih.govthno.org In another context, when assessing inhibition of [¹³¹I]MIBG uptake, this compound showed an IC₅₀ of 6.80 ± 0.73 µM. researchgate.net

Table 2: Binding Affinity (KI) and Inhibitory Concentration (IC₅₀) of this compound for Human NET

| Assay Type | Target | Value (Mean ± SD) | Unit | Reference |

| KI | hNET | 5.6 ± 0.5 | µM | nih.govshulginresearch.net |

| IC₅₀ | hNET (human neuroblastoma cells, against [¹⁸F]AF78 uptake) | 2.78 ± 1.22 | µM | nih.govthno.org |

| IC₅₀ | hNET (human neuroblastoma cells, against [¹³¹I]MIBG uptake) | 6.80 ± 0.73 | µM | researchgate.net |

The specificity and selectivity of this compound for the norepinephrine transporter are crucial for its application as a diagnostic imaging agent. Pharmacological blocking studies have been instrumental in confirming this selectivity. researchgate.netnih.govnih.govnih.govthno.org

These studies have consistently shown that the uptake of ¹⁸F-labeled this compound in cardiac tissue is highly specific to presynaptic sympathetic nerve terminals. This specificity is demonstrated by the significant reduction in this compound uptake when the NET is inhibited. researchgate.netnih.govnih.gov The interaction of this compound with NET is also evidenced by its ability to inhibit the uptake of other NET-targeting radiotracers, such as [¹⁸F]AF78, in cellular assays. researchgate.net

Pharmacological Blocking Studies with NET Inhibitors (e.g., Desipramine)

Pharmacological blocking studies, particularly those utilizing desipramine (B1205290) (DMI), a well-established and selective norepinephrine reuptake inhibitor, have provided strong evidence for the NET-mediated uptake of this compound. nih.govthno.orgwikipedia.orgmims.com

In studies conducted on rhesus macaque monkeys, the administration of desipramine resulted in a dose-dependent reduction in the quantitative measures of [¹⁸F]this compound kinetics. Both the 'net uptake rate' constants (Ki) derived from compartmental modeling and the Patlak slopes (Kp) from graphical analysis showed a decline with increasing doses of DMI. researchgate.netnih.govnih.gov At the highest dose of desipramine (1.0 mg/kg), there was minimal uptake of the radiotracer in heart tissue, unequivocally demonstrating the high selectivity of [¹⁸F]this compound for presynaptic sympathetic nerve terminals. nih.gov These findings underscore that this compound's retention in cardiac tissue is predominantly mediated by the norepinephrine transporter. researchgate.netnih.govnih.govthno.org

Table 3: Effect of Desipramine on [¹⁸F]this compound Cardiac Uptake in Rhesus Macaque Monkeys

| Desipramine Dose (mg/kg, i.v.) | Cardiac Uptake of [¹⁸F]this compound | Observation | Reference |

| Control | High | Baseline uptake | nih.gov |

| 0.010 | Progressively decreased | Dose-dependent decline | nih.gov |

| 0.0316 | Progressively decreased | Dose-dependent decline | nih.gov |

| 0.10 | Progressively decreased | Dose-dependent decline | nih.gov |

| 1.0 | Little uptake | High selectivity for NET confirmed | nih.gov |

Pharmacokinetics and Biodistribution in Preclinical Models

In Vitro Kinetic Studies (e.g., Isolated Rat Heart, C6-hNET Cells)

In vitro studies are fundamental for understanding the intrinsic interactions of 4F-MHPG with cellular components and transport mechanisms. Research has focused on its uptake and retention characteristics in isolated organs and cell lines that express relevant transporters.

Neuronal Uptake Rates and Long-Term Retention Characteristics

Studies conducted in isolated rat hearts have shown that [18F]this compound exhibits a neuronal uptake rate (Kup) of 0.68 ml/min/g wet. This value is notably similar to its carbon-11 (B1219553) labeled analog, [11C]this compound, which has a Kup of 0.72 ml/min/g wet. nih.govresearchgate.netnih.gov A key characteristic of [18F]this compound is its very long neuronal retention time, with a clearance half-time (T1/2) exceeding 13 hours. nih.govresearchgate.netnih.gov For comparison, the T1/2 for [11C]this compound was reported to be even longer, at over 73 hours. nih.gov These prolonged retention times are attributed to the sequestration of both tracers within norepinephrine (B1679862) storage vesicles. nih.gov

The slow neuronal uptake rate coupled with extended retention kinetics positions [18F]this compound as an ideal tracer for kinetic analyses in human PET studies aimed at assessing cardiac sympathetic innervation. nih.gov This "irreversible" tissue kinetics, characterized by slower neuronal uptake rates and much longer neuronal retention times compared to agents like [123I]MIBG and [11C]HED, is a deliberate design feature. researchgate.net Such kinetics are believed to reduce the flow-limitation effects often seen with tracers that have rapid tissue uptake, thereby potentially enhancing the sensitivity for detecting early stages of denervation. researchgate.net Neuronal accumulation of [18F]this compound typically reaches completion within 10 minutes. ahajournals.orgahajournals.org

In vitro studies using rat C6 glioma cells stably transfected with the human norepinephrine transporter (C6-hNET cells) have further elucidated the transport kinetics. These studies measured Michaelis-Menten transport constants (Km and Vmax) for norepinephrine transporter (NET) transport and binding affinities (KI) for NET. snmjournals.orgnih.gov A strong correlation (r = 0.96) was observed between C6-hNET transport rates (Vmax/Km) and neuronal transport rates previously measured in isolated rat hearts, suggesting that these in vitro constants accurately reflect in vivo transport kinetics. snmjournals.orgnih.gov Furthermore, this compound demonstrated inhibitory effects on the uptake of [131I]MIBG and [18F]AF78 in SK-N-SH cells, with IC50 values of 6.80 ± 0.73 µM and 2.57 ± 1.37 µM, respectively. researchgate.net

Table 1: Neuronal Uptake and Retention Characteristics of this compound in Isolated Rat Heart

| Tracer | Neuronal Uptake Rate (Kup, ml/min/g wet) | Major Clearance Half-Time (T1/2, h) |

| [18F]this compound | 0.68 | > 13 |

| [11C]this compound | 0.72 | > 73 |

Neuronal Clearance Kinetics

The long retention times observed for [18F]this compound in isolated rat hearts (T1/2 > 13 h) indicate slow neuronal clearance. nih.govresearchgate.netnih.gov In plasma, [18F]this compound is metabolized more rapidly than its isomer [18F]3F-PHPG, with 50% of the parent tracer remaining intact at 4.1 ± 0.6 minutes. snmjournals.org The primary metabolic pathway identified for [18F]this compound involves sulfate (B86663) conjugation at the meta-hydroxyl position. researchgate.netahajournals.org

In Vivo Biodistribution Studies in Animal Models (e.g., Rats, Non-Human Primates)

In vivo studies are crucial for understanding how this compound distributes throughout the body and is eliminated, providing a comprehensive picture of its pharmacokinetic profile in a living system.

Organ-Specific Uptake and Time-Activity Curves

In both rat and human subjects, uptake of [18F]this compound was highest in the heart, liver, and renal collecting system. snmjournals.orgahajournals.org The primary route of elimination was urinary excretion to the bladder. ahajournals.orgsnmjournals.orgahajournals.org Specifically, the percentage of injected dose (%ID) excreted in the urine averaged 31.9% ± 4.3% for [18F]this compound. ahajournals.org A maximum of 4.5% ± 1.0% of the %ID was excreted in the gastrointestinal tract. ahajournals.org Notably, [18F]this compound demonstrated significant uptake in the gut in humans, a characteristic not observed with [18F]3F-PHPG. snmjournals.org Gallbladder kinetics were also measured for [18F]this compound, though no uptake was seen for [18F]3F-PHPG. ahajournals.org

In non-human primates (rhesus macaque monkeys), PET imaging with [18F]this compound yielded high-quality images of the heart, demonstrating uniform uptake in the left ventricle. nih.govnih.govnih.gov Tracer retention in the lungs was negligible. nih.govnih.gov Liver uptake was relatively low in these models compared to previously observed levels for [11C]HED and [11C]epinephrine, which contributed to improved image contrast between the heart and liver. nih.gov The myocardial kinetics of [18F]this compound are consistent with irreversible uptake and retention within sympathetic neurons, with neuronal accumulation typically completing within 10 minutes. ahajournals.orgahajournals.org While liver uptake occurs early, [18F]this compound clears more quickly from the liver than [18F]3F-PHPG. ahajournals.orgahajournals.org

Comparative Analysis of Heart-to-Blood and Heart-to-Liver Ratios

The heart-to-blood and heart-to-liver ratios are critical indicators of image quality and the ability to distinguish cardiac sympathetic nerve activity from background.

Table 2: Comparative Heart-to-Blood Ratios for [18F]this compound

| Animal Model / Subject Group | Time Point (min) | Heart-to-Blood Ratio | Reference |

| Non-Human Primate | 80–90 | 5-to-1 | nih.govnih.gov |

| Non-Human Primate | N/A (averaged) | 3.0 ± 0.5 | nih.gov |

| Human Subjects | 55 | 3.6 ± 0.6 | snmjournals.org |

| Human Subjects | N/A | 3.7 ± 0.6 | ahajournals.orgahajournals.org |

Table 3: Comparative Heart-to-Liver Ratios for [18F]this compound

| Animal Model / Subject Group | Time Point (min) | Heart-to-Liver Ratio | Reference |

| Non-Human Primate | N/A (averaged) | 2.5 ± 0.3 | nih.gov |

| Non-Human Primate | ≥ 90 | 2.2 ± 0.8 | researchgate.netnih.gov |

| Human Subjects | 55 | 2.3 ± 0.3 | snmjournals.org |

| Human Subjects | N/A | 2.4 ± 0.4 | ahajournals.orgahajournals.orgahajournals.org |

Metabolic Pathways and Biotransformation of 4f Mhpg

Identification of Major Metabolites

Research in human subjects has shown that [¹⁸F]4F-MHPG is converted into one primary, more polar metabolite nih.gov. This metabolic process is characterized by a biphasic pattern nih.gov. The identified major metabolite results from the conjugation of a sulfate (B86663) group to the parent compound nih.gov. Specifically, this enzymatic modification occurs at the meta-hydroxyl position of the this compound molecule nih.gov. The formation of this single major polar metabolite is a key feature of its in vivo profile nih.gov.

| Parent Compound | Major Metabolite | Metabolic Reaction | Site of Conjugation |

|---|---|---|---|

| This compound | This compound-sulfate | Sulfate Conjugation | meta-hydroxyl group |

Enzymatic Conjugation Pathways (e.g., Sulfate Conjugation)

The primary metabolic pathway for this compound is enzymatic conjugation, a Phase II biotransformation reaction nih.govdrughunter.com. This process involves the attachment of a highly polar molecule to the tracer, which increases its water solubility and facilitates its excretion from the body drughunter.com. For this compound, the specific and dominant pathway is sulfate conjugation nih.gov.

This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group on the this compound molecule drughunter.com. The result is the formation of a sulfate ester, this compound-sulfate, which is significantly more hydrophilic than the original compound nih.gov.

Influence of Metabolism on Tracer Pharmacokinetics

The metabolism of this compound directly influences its pharmacokinetic properties when used as a PET tracer for imaging cardiac sympathetic nerves. The rate of metabolism for [¹⁸F]this compound is faster than that of other related tracers, such as [¹⁸F]3F-PHPG nih.gov. This rapid metabolism affects the duration the parent tracer is available for uptake into sympathetic nerves nih.gov.

A crucial aspect of its pharmacokinetics is that the resulting polar radiometabolite, this compound-sulfate, does not appear to be transported into the cardiac sympathetic nerves nih.gov. This is highly advantageous for quantitative imaging techniques like Patlak graphical analysis, as it ensures that the signal measured in the target tissue primarily represents the unmetabolized tracer nih.govnih.gov. The neuronal accumulation of [¹⁸F]this compound is typically complete within approximately 10 minutes of administration nih.gov. The conversion to a water-soluble sulfate conjugate allows for efficient clearance, with urinary excretion being the main elimination pathway researchgate.net.

Preclinical Imaging Modalities and Quantitative Analysis Techniques

Positron Emission Tomography (PET) Imaging in Animal Models

[18F]4F-MHPG is a novel PET radiotracer developed for quantifying regional cardiac sympathetic nerve density nih.govwikipedia.orgwikipedia.orgmdpi.commims.com. Preclinical evaluations of [18F]this compound have primarily utilized animal models such as rhesus macaque monkeys and rats wikipedia.orgwikipedia.orgmdpi.commims.com. Rhesus macaque monkeys are considered particularly suitable for evaluating sympathetic nerve tracers due to their lack of the extraneuronal uptake (uptake-2) pathway for catecholamines, a characteristic shared with humans, which differentiates them from other models like dogs that exhibit significant uptake-2 activity wikipedia.org.

PET imaging studies with [18F]this compound in these animal models have consistently demonstrated the tracer's ability to provide high-quality cardiac images nih.govwikipedia.orgwikipedia.orgmdpi.commims.comwikipedia.orgwikipedia.orgbmrb.ionih.gov. These images are characterized by low uptake in the lungs and liver, which is crucial for clear visualization of myocardial sympathetic innervation nih.govwikipedia.orgwikipedia.orgmdpi.commims.comwikipedia.orgwikipedia.orgbmrb.ionih.gov. Furthermore, [18F]this compound exhibits a long neuronal retention time, a desirable kinetic property for quantitative PET studies wikipedia.orgmims.combmrb.iouni.lu.

Assessment of Image Quality and Spatial Resolution

The high quality of cardiac PET images obtained with [18F]this compound is a consistent finding in preclinical studies nih.govwikipedia.orgwikipedia.orgmdpi.commims.comwikipedia.orgwikipedia.orgbmrb.ionih.gov. Image quality in PET is influenced by factors such as signal-to-noise ratio and spatial resolution lipidmaps.org. While clinical PET scanners typically offer a spatial resolution in the range of 4–6 mm, small animal scanners can achieve resolutions of 1.5–2 mm, primarily determined by the scintillation crystal widths nih.gov.

A key advantage of [18F]this compound is its irreversible neuronal retention kinetics, which facilitates the application of Patlak graphical analysis mdpi.comwikipedia.orgwikipedia.orgbmrb.io. This analytical method allows for the use of smaller volumes of interest (VOIs) compared to other tracer kinetic analysis approaches, such as compartmental modeling, thereby contributing to the generation of quantitative metrics at high spatial resolution wikipedia.org. The ability to produce high-resolution maps of regional sympathetic nerve density underscores the utility of [18F]this compound for detailed assessment of cardiac innervation nih.govwikipedia.orgwikipedia.orgbmrb.io.

Compartmental Modeling for Kinetic Parameter Derivation

Compartmental modeling serves as a fundamental approach for analyzing dynamic PET data, enabling the quantification of various biomedical functions wikipedia.orgnih.gov. In the context of [18F]this compound, compartmental modeling of its kinetics provides essential "net uptake rate" constants, denoted as K_i (mL/min/g wet) wikipedia.orgmdpi.commims.com. These constants reflect the rate at which the radiotracer is taken up into the tissue compartment.

Pharmacological blocking studies, particularly those involving the norepinephrine (B1679862) transporter (NET) inhibitor desipramine (B1205290) (DMI), have demonstrated the sensitivity of these quantitative measures wikipedia.orgmdpi.commims.com. In these studies, the K_i values derived from compartmental modeling declined in a dose-dependent manner with increasing DMI doses, indicating that K_i accurately tracks the availability of NET wikipedia.orgmdpi.commims.com. While comprehensive compartmental models can describe complex dynamic processes, practical applications often necessitate simplifications or constraints on certain parameters nih.gov.

Patlak Graphical Analysis for Quantitative Nerve Density Metrics

Patlak graphical analysis is a widely recognized and effective technique for quantifying regional nerve density in PET imaging nih.govwikipedia.orgwikipedia.orgbmrb.io. This method is particularly well-suited for radiotracers, like [18F]this compound, that exhibit irreversible tissue kinetics, meaning the tracer is trapped within the target tissue after uptake mdpi.comwikipedia.orgwikipedia.orgbmrb.io.

The application of Patlak analysis to the myocardial kinetics of [18F]this compound yields robust quantitative nerve density metrics, specifically Patlak slopes (K_p) nih.govwikipedia.orgmdpi.commims.comwikipedia.orgwikipedia.orgbmrb.ionih.gov. These K_p values can be used to generate polar maps that visually represent the regional sympathetic nerve density at high spatial resolution nih.govwikipedia.orgwikipedia.orgbmrb.io.

In human studies, the across-subject Patlak slopes for [18F]this compound averaged 0.107 ± 0.010 mL/min/g nih.govwikipedia.org. The reproducibility of these measurements is high, with the coefficient of variation (CV) of Patlak slopes ranging from 11-14% within individual subjects nih.gov. Preclinical studies in nonhuman primates further confirmed this reproducibility, showing Patlak slopes with good consistency (± 10% or less) under control conditions mdpi.com. The sensitivity of Patlak analysis to changes in NET availability was demonstrated by the dose-dependent decline in Patlak slopes with increasing doses of desipramine (DMI) mdpi.com. A significant advantage of Patlak analysis is its reliance on linear regression of transformed kinetic data, which is a robust method applicable even to small regions of interest wikipedia.org.

Table 1: Patlak Slopes (K_p) for [18F]this compound and [18F]3F-PHPG

| Radiotracer | Average Patlak Slope (mL/min/g) | Coefficient of Variation (CV) | Reference |

| [18F]this compound | 0.107 ± 0.010 (across subjects) | 11-14% (within subjects) | nih.govwikipedia.orgnih.gov |

| [18F]3F-PHPG | 0.116 ± 0.010 (across subjects) | 8.7% (across subjects) | nih.govwikipedia.org |

Comparative Preclinical Evaluation with Other Norepinephrine Transporter Radiotracers

[18F]this compound has been rigorously compared with other norepinephrine transporter (NET) radiotracers, particularly its structural isomer, [18F]3F-PHPG, and other established agents like [123I]mIBG, [11C]HED, and [18F]AF78.

Both [18F]this compound and [18F]3F-PHPG provide high-quality cardiac PET images nih.govwikipedia.orgwikipedia.orgbmrb.ionih.govciteab.comnih.gov. However, some differences in their kinetic properties have been observed. [18F]this compound demonstrates more rapid clearance from the liver compared to [18F]3F-PHPG, which can lead to better heart-to-liver contrast nih.govwikipedia.orgwikipedia.orgnih.gov. At 55 minutes post-injection, the heart-to-liver ratio for [18F]this compound was 2.3 ± 0.3, while for [18F]3F-PHPG it was 1.1 ± 0.3 nih.gov. In terms of neuronal accumulation, [18F]this compound typically reaches peak uptake within 10 minutes, whereas [18F]3F-PHPG's neuronal levels continue to climb for 30 minutes or more, contributing to a higher heart-to-blood contrast for [18F]3F-PHPG later in the study (5.4 ± 0.4 vs. 3.6 ± 0.6 at 55 minutes) bmrb.ionih.gov.

Table 2: Comparative Kinetic Properties of [18F]this compound and [18F]3F-PHPG (at 55 min)

| Property | [18F]this compound | [18F]3F-PHPG | Reference |

| Heart-to-Blood Ratio | 3.6 ± 0.6 | 5.4 ± 0.4 | nih.gov |

| Heart-to-Liver Ratio | 2.3 ± 0.3 | 1.1 ± 0.3 | nih.gov |

| Liver Clearance | More rapid | Slower | nih.govwikipedia.orgwikipedia.orgnih.gov |

| Neuronal Accumulation Peak | ~10 minutes | ≥30 minutes | bmrb.ionih.gov |

When compared to other established NET radiotracers, [18F]this compound and [18F]3F-PHPG offer distinct advantages. Unlike 6-[18F]fluorodopamine and [18F]LMI1195, which exhibit reversible tissue kinetics, [18F]this compound and [18F]3F-PHPG demonstrate irreversible neuronal retention kinetics mdpi.comwikipedia.orgbmrb.io. This irreversible trapping is a key characteristic that enables the effective application of Patlak graphical analysis for quantitative nerve density measurements mdpi.comwikipedia.orgbmrb.io. Furthermore, [18F]this compound, being a fluorine-18 (B77423) labeled tracer, benefits from a longer half-life (109.8 minutes) compared to carbon-11 (B1219553) labeled tracers like [11C]HED (20.4 minutes), which reduces the dependence on on-site cyclotrons for clinical use bmrb.iouni.lu. Biodistribution studies in rats have shown that [18F]this compound has comparable biodistribution to [123I]mIBG and [11C]HED uni.lu. Additionally, [18F]this compound and [18F]3F-PHPG are associated with lower absorbed doses to the kidneys compared to 6-[18F]fluorodopamine and [18F]LMI1195 wikipedia.org.

More recently, [18F]AF78 has been introduced as another NET-targeting PET probe. Comparative cell uptake assays revealed that [18F]AF78 exhibits a significantly higher affinity for NET (IC50, 0.42 ± 0.14 µM) than [18F]this compound (IC50, 2.78 ± 1.22 µM, P ≤ 0.01) nih.gov. Despite this difference in affinity, both [18F]AF78 and [18F]this compound show a similar pattern of fast liver washout, contributing to clear cardiac images nih.govnih.gov.

Table 3: Norepinephrine Transporter (NET) Affinity (IC₅₀) of Select Radiotracers

| Radiotracer | IC₅₀ (µM) | Reference |

| Norepinephrine (NE) | 0.50 ± 0.16 | nih.gov |

| [18F]AF78 | 0.42 ± 0.14 | nih.gov |

| [18F]3F-PHPG | 0.78 ± 0.060 | nih.gov |

| [123I]mIBG | 1.86 ± 0.30 | nih.gov |

| [18F]this compound | 2.78 ± 1.22 | nih.gov |

| [11C]HED | 0.39 ± 0.11 | nih.gov |

Structure Activity Relationships Sar in 4f Mhpg Analogs and Derivatives

Impact of Fluorination Position on NET Affinity and Transport

The position of the fluorine atom within the phenethylguanidine scaffold significantly influences the compound's affinity for the norepinephrine (B1679862) transporter (NET) and its subsequent transport characteristics. Studies comparing 4F-MHPG (4-fluoro-3-hydroxyphenethylguanidine) with its structural isomer, 3F-PHPG (3-fluoro-4-hydroxyphenethylguanidine), provide critical insights into this relationship.

Research in human neuroblastoma cells has shown that 3F-PHPG generally exhibits a higher affinity for NET compared to this compound. For instance, in competitive cell uptake assays against 3H-norepinephrine (3H-NE), 3F-PHPG demonstrated an IC₅₀ value of 0.78 ± 0.060 µM, while this compound had a higher IC₅₀ of 2.78 ± 1.22 µM, indicating a lower affinity uni.luuni.lu. This suggests that the fluorine atom at the 3-position (meta-position relative to the ethylguanidine chain) and the hydroxyl group at the 4-position (para-position) in 3F-PHPG contribute to a more favorable interaction with the NET binding site.

A newer radiotracer, AF78 (1-(3-fluoro-4-(3-fluoropropoxy)phenethyl)guanidine), which also incorporates a fluorine atom in a meta-position (on the phenethyl moiety), has demonstrated even higher NET affinity, comparable to that of norepinephrine itself (IC₅₀ values of 0.42 ± 0.14 µM for AF78 versus 0.50 ± 0.16 µM for NE) uni.luuni.lu. This enhanced affinity suggests that the specific electronic and steric properties conferred by the meta-fluorine, potentially coupled with the propoxy chain in AF78, play a crucial role in stabilizing the binding to NET. Computational modeling studies further support that the position of the fluorine can enhance π-π interactions within the NET binding site, thereby stabilizing the compound's binding.

The following table summarizes the NET affinities of key fluorinated phenethylguanidine derivatives and related compounds:

| Compound | IC₅₀ (µM) ± SD (Competitive Cell Uptake vs. 3H-NE) | Significance vs. NE |

| Norepinephrine (NE) | 0.50 ± 0.16 | n.s. |

| AF78 | 0.42 ± 0.14 | n.s. uni.luuni.lu |

| 3F-PHPG | 0.78 ± 0.060 | n.s. uni.luuni.lu |

| This compound | 2.78 ± 1.22 | P ≤ 0.01 uni.luuni.lu |

| FBBG | 2.28 ± 1.05 | P ≤ 0.05 uni.luuni.lu |

| MIBG | 1.86 ± 0.30 | P ≤ 0.05 uni.lu |

| HED | 0.39 ± 0.11 | n.s. uni.lu |

n.s. = not significant (P > 0.05)

Influence of Other Structural Modifications on Biological Properties

Beyond fluorination position, other structural modifications within the this compound scaffold significantly impact its biological properties, particularly its neuronal uptake and retention kinetics. This compound and 3F-PHPG are characterized by a phenethylguanidine core structure, which distinguishes them from earlier benzylguanidine-based radiotracers like MIBG (meta-iodobenzylguanidine) and HED (metahydroxyephedrine). This structural difference leads to distinct kinetic profiles.

A notable biological property influenced by this core structure is the slower neuronal uptake rate observed for this compound and 3F-PHPG compared to MIBG and HED. For instance, the neuronal uptake rate (Kup) of [¹⁸F]this compound in isolated rat hearts was measured at 0.68 ml/min/g wet, with very long neuronal retention times (clearance T₁/₂ > 13 hours). These values are similar to those of [¹¹C]this compound (Kup = 0.72 ml/min/g wet; T₁/₂ > 73 hours). This slower uptake, coupled with prolonged retention, is a targeted kinetic property designed to enable more accurate quantitative analysis of regional cardiac sympathetic nerve density using PET imaging.

The introduction of a 3-fluoropropoxy substitution, as seen in AF78, on the phenethylguanidine core represents another significant structural modification. This modification contributes to AF78's high NET affinity and favorable biodistribution. Computational modeling suggests that the 3-fluoropropyl group of AF78 can fit into a hydrophobic binding pocket within the NET, and the meta-fluorine enhances stabilizing π-π interactions, further illustrating how specific structural elements dictate biological activity.

Comparative Analysis with Phenethylguanidine Derivatives and Related Radiotracers

This compound and its derivatives are part of a broader class of radiotracers developed for imaging the norepinephrine transporter (NET), offering distinct advantages over earlier generations of compounds. These include comparisons with other phenethylguanidine derivatives and established radiotracers like meta-iodobenzylguanidine (MIBG) and metahydroxyephedrine (HED).

Kinetic Properties and Quantitative Analysis: A primary distinction lies in the neuronal uptake kinetics. This compound and 3F-PHPG, both phenethylguanidine derivatives, exhibit slower neuronal uptake rates and significantly longer neuronal retention times compared to the benzylguanidine-based MIBG and HED. This "irreversible" tissue kinetics of this compound and 3F-PHPG is crucial for quantitative PET studies, as it reduces the impact of blood flow limitations on tracer uptake, thereby improving the sensitivity for detecting early denervation. In contrast, the rapid uptake of MIBG and HED makes kinetic analysis for quantitative nerve density measurements more challenging.

NET Affinity: Comparative studies have provided quantitative data on NET affinity (IC₅₀ values) for these radiotracers. As shown in the table in Section 7.1, AF78 demonstrates an NET affinity comparable to norepinephrine, and significantly higher than this compound and FBBG uni.luuni.lu. 3F-PHPG also shows a higher affinity than this compound uni.luuni.lu. MIBG generally exhibits lower affinity compared to norepinephrine and HED uni.lu.

The development of phenethylguanidine derivatives like this compound and 3F-PHPG, and more recently AF78, represents a significant advancement in NET-targeted radiotracers. Their optimized kinetic properties and favorable biodistribution profiles offer improved potential for accurate quantification of regional sympathetic nerve density in various clinical applications.

Translational Research Methodologies and Early Human Studies of 4f Mhpg

Application of Tracer Kinetic Analysis in Human Research Studies

Tracer kinetic analysis methods are crucial for deriving quantitative information from PET imaging data. For [18F]4F-MHPG and [18F]3F-PHPG, which exhibit irreversible tissue kinetics, these methods allow for the accurate quantification of regional nerve density. lipidmaps.org

Patlak Graphical Analysis for Regional Sympathetic Nerve Density Quantification in Human Subjects

Patlak graphical analysis has been successfully applied to analyze the myocardial kinetics of [18F]this compound and [18F]3F-PHPG in human subjects, proving to be an effective approach for quantifying regional sympathetic nerve density. wikipedia.orgwmcloud.org This method generates a "Patlak plot" from transformed regional tissue and plasma time-activity curves, which exhibits a distinct linear phase. wikipedia.orgwmcloud.org The slope of this linear phase, known as the Patlak slope (Kpat), serves as a quantitative metric for regional sympathetic nerve density. wmcloud.org

In studies involving healthy subjects, the mean Patlak slope for [18F]this compound was reported as 0.105 ± 0.009 mL/min/g, with coefficients of variation (CV) within individual subjects ranging from 11-14%. nih.gov This indicates the reproducibility of the measurements. Furthermore, Patlak analysis of [18F]this compound and [18F]3F-PHPG kinetics has been successfully applied in cardiomyopathy patients, demonstrating its robustness in assessing regional denervation. cancer.gov

| Tracer | Mean Patlak Slope (mL/min/g) | Within-Subject CV Range (%) |

|---|---|---|

| [18F]this compound | 0.105 ± 0.009 nih.gov | 11-14 nih.gov |

| [18F]3F-PHPG | 0.122 ± 0.008 nih.gov | 11-14 nih.gov |

Assessment of Myocardial Kinetics in Human Volunteers

The myocardial kinetics of [18F]this compound and [18F]3F-PHPG are consistent with irreversible uptake and retention within sympathetic neurons. wikipedia.orgwikipedia.orgnih.gov Neuronal accumulation of [18F]this compound typically reaches completion within 10 minutes, whereas [18F]3F-PHPG continues to accumulate in neurons for 30 minutes or more. wikipedia.orgwikipedia.orgnih.gov This more prolonged neuronal uptake of [18F]3F-PHPG contributes to its higher heart-to-blood contrast later in the study (5.3 ± 0.8 for [18F]3F-PHPG versus 3.7 ± 0.6 for [18F]this compound at 55 minutes). wikipedia.orgnih.govnih.gov

Comparative Evaluation of Radiolabeled this compound Isomers in Human Studies

First-in-human studies have comparatively evaluated [18F]this compound and [18F]3F-PHPG to assess their respective imaging properties, organ clearance profiles, and plasma metabolism. wikipedia.orgwikipedia.orgnih.govnih.gov Both tracers have demonstrated the ability to provide high-quality cardiac PET images and robust quantitative metrics of regional sympathetic nerve density. wikipedia.orgwikipedia.orgnih.gov

Imaging Properties and Organ Clearance Profiles

Both [18F]this compound and [18F]3F-PHPG yield high-quality cardiac PET images with very low uptake in the lungs. wikipedia.orgwikipedia.orgnih.govnih.gov A notable difference between the two isomers lies in their liver clearance profiles. wikipedia.orgwikipedia.orgnih.gov [18F]this compound clears more rapidly from the liver than [18F]3F-PHPG, resulting in better heart-to-liver contrast. wikipedia.orgwikipedia.orgnih.govnih.gov At 55 minutes, heart-to-liver ratios were 2.3 ± 0.3 for [18F]this compound and 1.1 ± 0.3 for [18F]3F-PHPG. nih.gov This faster liver clearance of [18F]this compound is advantageous as it improves image interpretation and reduces the potential for spillover of counts from the liver into areas of the left ventricle, which can complicate kinetic analyses. nih.govcancer.gov

| Tracer | Lung Uptake | Liver Clearance Rate | Heart-to-Liver Ratio (at 55 min) |

|---|---|---|---|

| [18F]this compound | Extremely low wikipedia.orgwikipedia.orgnih.govnih.gov | More rapid wikipedia.orgwikipedia.orgnih.govnih.gov | 2.3 ± 0.3 nih.gov |

| [18F]3F-PHPG | Extremely low wikipedia.orgwikipedia.orgnih.govnih.gov | Slower wikipedia.orgwikipedia.orgnih.gov | 1.1 ± 0.3 nih.gov |

Plasma Metabolism Profiles in Human Subjects

The metabolism of both [18F]this compound and [18F]3F-PHPG in plasma is biphasic. wikipedia.orgwikipedia.orgnih.gov [18F]this compound is metabolized more quickly than [18F]3F-PHPG. wikipedia.orgwikipedia.orgnih.govnih.gov For [18F]this compound, 50% of the parent tracer remained intact at 4.1 ± 0.6 minutes, compared to 8.6 ± 2.6 minutes for [18F]3F-PHPG. nih.gov Each tracer is metabolized into one major metabolite that is more polar than the parent compound. wikipedia.orgwikipedia.orgnih.gov For [18F]this compound, this metabolism occurs via sulfate (B86663) conjugation at the meta-hydroxyl position. wikipedia.orgwikipedia.orgnih.gov The metabolite of [18F]3F-PHPG remains unidentified, though prior tests suggest that sulfate conjugation and glucuronidation are unlikely pathways. wikipedia.org The more consistent plasma metabolism of [18F]this compound may allow for the application of population-averaged metabolite corrections in kinetic analyses. cancer.gov

| Tracer | Plasma Metabolism Rate | Time to 50% Parent Intact (min) | Major Metabolite |

|---|---|---|---|

| [18F]this compound | More quickly wikipedia.orgwikipedia.orgnih.govnih.gov | 4.1 ± 0.6 nih.gov | Sulfate conjugate at meta-hydroxyl position wikipedia.orgwikipedia.orgnih.gov |

| [18F]3F-PHPG | More slowly wikipedia.orgwikipedia.orgnih.gov | 8.6 ± 2.6 nih.gov | Unknown (unlikely sulfate or glucuronide) wikipedia.org |

Future Directions in 4f Mhpg Radiotracer Research

Advancements in Radiochemistry and Production Scalability for Research

Significant progress in radiochemistry and production scalability is crucial for the broader application and research of radiotracers such as [18F]4F-MHPG. The field is witnessing a shift towards more efficient and automated synthesis methods to meet increasing demands and facilitate wider distribution.

Microfluidic approaches are emerging as a promising solution for personalized, "dose-on-demand" radiotracer production. These methods require significantly smaller working volumes, leading to more controllable fluid manipulation and improved heat transfer. This contrasts with traditional models designed for high-volume production of a single radiotracer, making microfluidics ideal for producing an array of highly specific radiotracers in lower volumes.

Specific to [18F]this compound, improved synthesis methods have been investigated to achieve higher radiochemical yields. Research has shown that using spirocyclic iodonium (B1229267) ylide precursors can significantly increase radiochemical yields compared to older iodonium salt precursors. For instance, optimized automated reaction conditions with iodonium ylide precursors provided average radiochemical yields of 7.8% ± 1.4% (n = 8, EOS, not decay corrected), which is approximately threefold higher than previous methods. This advancement is critical for supporting the commercial distribution of [18F]this compound to PET centers that lack on-site radiochemistry facilities.

The challenges in radiopharmaceutical production, including concerns regarding potential toxicity, stability, and scalability, continue to be active areas of research and development. Furthermore, the integration of data-driven tools such as statistical experimental design (DoE), artificial intelligence (AI), and machine learning (ML) is expected to play a pivotal role in the entire radiotracer development pipeline. These tools can assist in identifying lead candidate molecules, pinpointing metabolically appropriate labeling sites, and mitigating risks in radiosynthetic pathways for Good Manufacturing Practice (GMP) production.

Table 1: Comparison of Radiochemical Yields for [18F]this compound Production

| Precursor Type | Average Radiochemical Yield (EOS, not decay corrected) | Reference |

| Spirocyclic Iodonium Ylide | 7.8% ± 1.4% (n=8) | |

| Iodonium Salt | ~2.6% (approximately threefold lower than ylide) |

Development of Novel Analogs with Enhanced Imaging or Kinetic Characteristics

The pursuit of novel radiotracer analogs with superior imaging and kinetic characteristics is a continuous effort aimed at improving diagnostic accuracy and expanding the utility of PET imaging. The goal is to develop tracers that offer enhanced specificity, better target-to-non-target ratios, and optimized in vivo kinetics.

An ideal radiotracer should exhibit high specificity for its intended molecular target, such as an enzyme, receptor, or transport protein, while demonstrating minimal uptake in other tissues. Furthermore, it should be stable against enzymatic degradation to maintain its integrity throughout the imaging process.

[18F]this compound and its related analog, [18F]3F-PHPG, are examples of such developments. These [18F]-labeled sympathetic radiotracers were designed to quantify regional cardiac sympathetic nerve density with improved kinetics, allowing for more accurate quantification through tracer kinetic analysis techniques. nih.gov The use of fluorine-18 (B77423) as the radiolabel offers a significant advantage due to its longer half-life, which enables centralized synthesis and subsequent transport to various points of use, making these tracers a more affordable and clinically practical option for evaluating cardiovascular disease risk.

Future research in this area focuses on developing tracers that can provide improved contrast in PET images, facilitate patient stratification, and identify tumors that are likely to respond to specific therapies. Desirable kinetic qualities for novel tracers include rapid uptake into the tissues of interest and favorable clearance rates to ensure a high signal-to-noise ratio. The ongoing development aims to overcome limitations observed in existing tracers, such as high nonspecific uptake or variability in binding caused by genetic polymorphisms, as seen with some TSPO radiotracers.

Refinement of Quantitative Imaging Methodologies for Enhanced Biological Insight

The refinement of quantitative imaging (QI) methodologies is pivotal for extracting deeper biological insights from radiotracer studies, thereby facilitating more personalized clinical decision-making.

Advanced quantitative imaging techniques are expected to provide more precise measurements of radiotracer uptake and distribution, leading to a more profound understanding of disease processes and the effects of treatments. Radiotracer methods inherently offer advantages in accuracy and sensitivity, as their radioactive signals are not affected by the complex biological tissues and molecules within the body.

The application of tracer kinetic analysis, such as the Patlak graphical method, to the myocardial kinetics of [18F]this compound in non-human primates has demonstrated its potential for providing robust and sensitive quantitative measures of regional sympathetic nerve density in humans. uni.lunih.gov This quantitative capability is crucial for improving prognostication, accurately delineating disease extension, and supporting advanced treatment strategies, including "dose painting" based on personalized risk profiles.

A significant future direction involves the integration of radiogenomics, which combines radiopharmaceutical diagnostics with genomic data. This interdisciplinary approach opens new avenues for personalized medicine by enabling the correlation of imaging findings with an individual's genetic information, allowing for tailored diagnostic and therapeutic strategies. While the development of central nervous system radiotracers presents challenges, particularly in complex kinetic modeling required to understand the relationship between PET measurements and underlying brain tissue parameters, ongoing research aims to overcome these hurdles to enhance biological insight.

Q & A

Q. What are the established synthetic pathways for 4F-MHPG, and how do they differ in efficiency and purity?

The primary synthesis of this compound involves automated radiochemical methods using Boc-protected intermediates. For example, one optimized approach uses a Boc-protected guanidinodiazole derivative for fluorination, achieving high radiochemical purity (>95%) and specific activity (≥2 Ci/μmol). Alternative strategies, such as direct fluorination of m-hydroxyphenethylguanidine precursors, often yield lower purity due to byproduct formation. Comparative studies highlight that Boc protection minimizes side reactions, making it the preferred method for clinical translation .

Q. How is this compound characterized for identity and purity in preclinical studies?

Newly synthesized this compound batches require rigorous characterization via:

- HPLC/MS : To confirm molecular weight and isotopic integrity.

- Radio-TLC : To assess radiochemical purity (threshold ≥95%).

- Pharmacological Blockade : In vivo validation using norepinephrine transporter inhibitors (e.g., desipramine) to confirm target specificity. Reduced myocardial uptake in blockade studies confirms tracer specificity . For known compounds, cross-referencing with literature-reported spectral data (e.g., NMR, IR) is critical .

Q. What initial preclinical models validate this compound’s utility in cardiac imaging?

Non-human primate PET studies demonstrate this compound’s high myocardial uptake with low off-target retention in lungs and liver. Kinetic modeling (e.g., Patlak analysis) provides quantitative metrics like net uptake rate (Ki) and Patlak slope (Kp), which correlate with sympathetic nerve density. These models are foundational for translating tracer kinetics to human studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Ki vs. Kp) during this compound PET data analysis?

Discrepancies arise from methodological variations, such as scan duration or input function estimation. To mitigate:

- Standardize Acquisition Protocols : Use consistent scan durations (e.g., 90-minute dynamic scans) and arterial blood sampling for input function calibration.

- Cross-Validate Models : Compare compartmental modeling (e.g., two-tissue irreversible) with non-compartmental approaches (e.g., Patlak).

- Statistical Testing : Apply Akaike Information Criterion (AIC) to select the best-fitting model .

Q. What strategies optimize this compound synthesis for high-throughput clinical trials?

Automation and process refinement are key:

- Modular Synthesizers : Reduce manual handling and improve reproducibility.

- Precursor Optimization : Use N,N′-Boc-protected intermediates to enhance fluorination efficiency.

- Quality Control (QC) Automation : Implement inline HPLC and dose calibrators for real-time purity and activity assessment .

Q. How do researchers address ethical and practical challenges in this compound clinical translation?

- Radiation Safety : Adhere to ALARA principles by minimizing tracer doses while maintaining imaging quality.

- Informed Consent : Clearly communicate risks/benefits of radiation exposure and pharmacological interventions (e.g., desipramine blockade).

- Data Transparency : Publish raw kinetic data and synthesis protocols in supplementary materials to enable replication .

Q. What comparative analyses distinguish this compound from analogous tracers like 3F-PHPG?

Head-to-head studies in non-human primates reveal:

- Target Specificity : this compound shows higher myocardial retention vs. 3F-PHPG.

- Kinetic Stability : this compound’s slower washout rate improves quantitative accuracy.

- Dosimetry : this compound’s lower hepatobiliary excretion reduces liver radiation burden. These factors prioritize this compound for clinical adoption .

Methodological Guidance

Q. How should researchers design experiments to validate this compound’s reproducibility across labs?

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

- Feasible : Align tracer availability with institutional radiochemistry capabilities.

- Novel : Focus on unresolved gaps (e.g., this compound’s utility in diabetic neuropathy).

- Ethical : Prioritize protocols minimizing patient radiation exposure.

- Relevant : Link findings to clinical outcomes (e.g., arrhythmia risk prediction) .

Q. How can contradictory findings in this compound studies be systematically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.